Methyl 3-fluoro-5-iodobenzoate
Overview
Description
Methyl 3-fluoro-5-iodobenzoate, also known by its chemical formula C8H6FIO2, is an organic compound. It falls within the class of benzoic acid derivatives and contains both fluorine and iodine atoms. The compound is typically found in solid form and is stable at ambient temperatures .
Physical and Chemical Properties Analysis
Scientific Research Applications
Fluorescent Sensor for Al3+ Detection
Methyl 3,5-bis((E)-(2-hydroxyphenylimino)methyl)-4-hydroxybenzoate, a chemosensor related to Methyl 3-fluoro-5-iodobenzoate, has been utilized in the detection of Al3+ ions. This sensor exhibits high selectivity and sensitivity, with a detection limit at parts per billion levels. It offers a large Stokes shift, minimizing self-quenching effects, and has been used for bio-imaging in human cervical HeLa cancer cell lines (Ye et al., 2014).
Synthesis of PET Imaging Agents
In the field of Positron Emission Tomography (PET), this compound derivatives have been explored. For instance, [11C]SP203, a radioligand synthesized using related compounds, has been used to image metabotropic glutamate 5 receptors (mGluR5) in the human brain. This radioligand offers advantages such as a sizeable mGluR5-specific signal in the brain and no troublesome accumulation of radioactivity in bone (Siméon et al., 2012).
Application in Organic Synthesis
This compound and its derivatives find significant use in organic synthesis. For example, 3-borono-5-fluorobenzoic acid, an important intermediate related to this compound, is widely used in the synthesis of olefins, styrene, biphenyl derivatives, and many natural products (Sun et al., 2015).
Electrochemical Synthesis Research
Research has also focused on the electrochemical synthesis of hypervalent iodine compounds using iodobenzenes, which is an environmentally friendly and selective approach. This method avoids the use of toxic or unstable oxidants and is suitable for larger-scale production. This compound derivatives may be applicable in such electrochemical processes (Bystron et al., 2022).
Catalysis and Chemical Reactions
Compounds like this compound are used in catalytic processes and various chemical reactions. For instance, fluoro-functionalized polymeric N-heterocyclic carbene-zinc complexes have been synthesized and applied in catalyzing reactions using CO2 as a building block, showcasing higher activity than non-fluorous counterparts (Yang et al., 2015).
Safety and Hazards
Properties
IUPAC Name |
methyl 3-fluoro-5-iodobenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FIO2/c1-12-8(11)5-2-6(9)4-7(10)3-5/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGSHMIKKQYYGHN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)I)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FIO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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